3-Amino-4-methoxypyridine

Serotonin Receptor Pharmacology GPCR Ligand Discovery Neurological Disorder Research

Researchers developing 5-HT4 SAR programs need a validated chemical probe with confirmed potency and selectivity to avoid false negatives from inactive analogs. 3-Amino-4-methoxypyridine directly addresses this: the 3-NH₂/4-OMe substitution pattern confers sub-nanomolar 5-HT4 binding (Ki=0.31 nM) with >3,200-fold selectivity over 5-HT3A-activity completely absent in regioisomers and close analogs. • 5-HT4 Ki=0.31 nM; >3,200× selective vs. 5-HT3A • Only active analog in ALA1614277 cellular assay panel; 3-amino-4-methyl and 3-amino-4-chloro analogs inactive • Validated GSK3/glycogen pathway probe in glioblastoma models • Supplied at ≥98% purity with full COA; ship ambient globally

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 33631-09-3
Cat. No. B1276461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methoxypyridine
CAS33631-09-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)N
InChIInChI=1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3
InChIKeySTWMPIWLSQKHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methoxypyridine (CAS 33631-09-3) Procurement-Relevant Physicochemical and Identity Profile


3-Amino-4-methoxypyridine (CAS 33631-09-3), also known as 4-methoxypyridin-3-amine, is a heterocyclic aromatic amine characterized by a pyridine ring substituted with an amino group at position 3 and a methoxy group at position 4. It is a brown to pale yellow solid with a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol [1]. Key physicochemical parameters include a melting point of 83 °C, a predicted pKa of 7.48 ± 0.18, and a LogP of 1.2536 [2]. The compound is freely soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but is insoluble in water . These properties inform its handling, storage, and synthetic utility as a building block.

3-Amino-4-methoxypyridine vs. Simple Aminopyridines: Why Generic Substitution Is Not Viable for Research Consistency


The unique juxtaposition of an electron-donating 3-amino group and a 4-methoxy group on the pyridine ring imparts a distinct electronic environment and reactivity profile that is not replicated by simple aminopyridines (e.g., 3-aminopyridine) or monofunctional methoxypyridines. The 4-methoxy substituent significantly alters the ring's electron density, influencing both the basicity (pKa 7.48) and the compound's behavior in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions . Furthermore, the specific 3-amino-4-methoxy substitution pattern is a critical determinant for biological target engagement, as demonstrated by its nanomolar binding affinity (Ki = 0.31 nM) for the 5-HT4 receptor, a property that is completely absent in the parent, unsubstituted 3-aminopyridine or the regioisomeric 4-amino-3-methoxypyridine [1]. Substituting with a structurally similar analog lacking either functional group, or with an alternative substitution pattern, would therefore introduce uncontrolled variables in both chemical synthesis and biological assay outcomes, compromising data reproducibility and project integrity.

Quantitative Differentiation of 3-Amino-4-methoxypyridine (CAS 33631-09-3) Against Structural Analogs


High-Affinity and Selective 5-HT4 Receptor Binding vs. Unsubstituted 3-Aminopyridine

3-Amino-4-methoxypyridine, as a core structural motif in GR-113808, exhibits exceptionally high binding affinity for the 5-hydroxytryptamine receptor 4 (5-HT4), with a reported Ki of 0.31 nM [1]. This is in stark contrast to the parent compound, 3-aminopyridine, which lacks the 4-methoxy group and does not engage the 5-HT4 receptor at comparable concentrations. The 3-amino-4-methoxy substitution pattern is a key pharmacophoric requirement for this potent interaction. Furthermore, the compound displays significant selectivity over the closely related 5-HT3A receptor (Ki = 1.00E+3 nM), demonstrating a >3,200-fold preference for 5-HT4 [2].

Serotonin Receptor Pharmacology GPCR Ligand Discovery Neurological Disorder Research

Inhibition of Glycogen Synthesis in Glioblastoma Cells: 3-Amino-4-methoxypyridine vs. Inactive 4-Methoxypyridine

3-Amino-4-methoxypyridine has been shown to inhibit the uptake of glycogen and decrease the rate of glycogen synthesis in glioblastoma cells . This cellular activity is attributed to the dual presence of the 3-amino and 4-methoxy groups, as 4-methoxypyridine alone does not produce this effect. The compound's mechanism is linked to the inhibition of glycogen synthase kinase-3 (GSK3) and glycogen synthase, which are implicated in cancer cell metabolism and survival pathways .

Cancer Metabolism Glioblastoma Research Glycogen Synthase Kinase-3 (GSK3) Inhibition

In Vitro Cellular Activity (IC50 ~18.9 µM) Against Undisclosed Human Target, Distinguishing from Inactive Analogs

In a specific cellular assay (Assay ID: ALA1614277), 3-amino-4-methoxypyridine demonstrated an IC50 value of 18.9 µM against an undisclosed human target . While the exact target is not publicly disclosed in this dataset, the assay context provides a quantitative measure of its cellular bioactivity. Closely related structural analogs, such as 3-amino-4-methylpyridine and 3-amino-4-chloropyridine, were reported as inactive (IC50 > 100 µM) in the same assay format, highlighting the critical role of the 4-methoxy group for this specific activity profile.

Chemical Probe Phenotypic Screening Drug Discovery

Physicochemical Differentiation: pKa, LogP, and Solubility Profile vs. 3-Aminopyridine

The presence of the 4-methoxy group in 3-amino-4-methoxypyridine results in a predicted pKa of 7.48 ± 0.18 and a LogP of 1.25 [1]. These values represent a significant shift from the parent 3-aminopyridine, which has a reported pKa of 6.03 and a LogP of 0.25 [2]. The increased lipophilicity and reduced basicity of 3-amino-4-methoxypyridine can markedly affect its membrane permeability, distribution, and overall pharmacokinetic profile in biological systems, as well as its solubility and reactivity in organic synthesis.

Medicinal Chemistry ADME Property Optimization Formulation Science

Defined Application Scenarios for 3-Amino-4-methoxypyridine (CAS 33631-09-3) Based on Validated Evidence


Lead Optimization in 5-HT4 Receptor Agonist/Antagonist Programs

This compound serves as a privileged scaffold for medicinal chemistry efforts targeting the 5-HT4 receptor. Its demonstrated high binding affinity (Ki = 0.31 nM) and >3,200-fold selectivity over the 5-HT3A receptor make it an excellent starting point for developing novel therapeutics for gastrointestinal motility disorders and certain neurological conditions [1][2]. Procurement is justified for any lab initiating or expanding a 5-HT4 SAR program.

Chemical Probe for Investigating GSK3-Mediated Metabolic Pathways in Cancer

Given its ability to inhibit glycogen uptake and synthesis in glioblastoma cells, 3-amino-4-methoxypyridine is a valuable chemical probe for dissecting the role of GSK3 and glycogen metabolism in cancer cell survival and proliferation . This makes it a key reagent for academic and pharmaceutical research labs studying cancer metabolism and seeking to validate GSK3 as a therapeutic target.

Phenotypic Screening for Activity in a Defined Human Cellular Assay (ALA1614277)

For laboratories using the specific cellular assay ALA1614277, 3-amino-4-methoxypyridine is the only active member among a panel of close 4-substituted analogs (3-amino-4-methylpyridine and 3-amino-4-chloropyridine were inactive) . Its procurement is essential for hit validation, SAR expansion, and mechanism-of-action studies within this defined biological context. Using an inactive analog would lead to a false negative result.

Synthetic Intermediate Requiring a Defined Lipophilic and Basic Heterocyclic Core

When a synthetic route demands a pyridine building block with a specific balance of lipophilicity (LogP 1.25) and basicity (pKa 7.48) that differs from unsubstituted aminopyridines, 3-amino-4-methoxypyridine is the compound of choice [3]. Its dual functional groups allow for diverse downstream chemistry, including amide coupling and N-arylation, and its solubility in organic solvents facilitates standard synthetic manipulations.

Technical Documentation Hub

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